An In-depth Technical Guide to (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol. As a functionalized pyrazole, this molecule represents a valuable building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of a bromo-substituent at the C3-position and a hydroxymethyl group at the C4-position offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecular architectures. This guide will detail a robust synthetic pathway, explore its chemical reactivity, particularly in cross-coupling reactions, and discuss its potential in the landscape of drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. A vast number of pyrazole derivatives have been synthesized and investigated for their pharmacological potential, leading to several commercially successful drugs.[1][2] The versatility of the pyrazole ring system stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a strategically designed molecule that combines several key features. The N-methylation prevents tautomerism and provides a fixed substitution pattern. The bromine atom at the C3 position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or alkyl substituents.[4][5] The hydroxymethyl group at the C4 position can be further oxidized to an aldehyde or carboxylic acid, or can be used in esterification or etherification reactions to introduce additional diversity. This combination of functionalities makes it a highly valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization data is not widely published. The mass spectrometry data presented here is based on predicted values.[6]
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂O | |
| Molecular Weight | 191.03 g/mol | |
| CAS Number | 1781654-27-0 | [7] |
| Appearance | Solid (predicted) | - |
| Predicted XlogP | 0.4 | [6] |
| Monoisotopic Mass | 189.97418 Da | [6] |
| Predicted [M+H]⁺ | 190.98146 | [6] |
| Predicted [M+Na]⁺ | 212.96340 | [6] |
Synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol
The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can be efficiently achieved through a two-step sequence starting from the readily available 3-bromo-1-methyl-1H-pyrazole. This pathway involves a Vilsmeier-Haack formylation followed by a selective reduction of the resulting aldehyde.
Caption: Synthetic workflow for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol.
Step 1: Vilsmeier-Haack Formylation of 3-bromo-1-methyl-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[8][9] The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the formylation occurring preferentially at the C4 position.
Experimental Protocol:
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-bromo-1-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF. The reaction mixture is then heated to 70-80 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and poured slowly onto crushed ice with vigorous stirring. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. The precipitated product, 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Reduction of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
The selective reduction of the aldehyde functionality to a primary alcohol can be readily accomplished using a mild reducing agent such as sodium borohydride (NaBH₄).[11][12] This reagent is highly effective for the reduction of aldehydes and ketones and is compatible with a wide range of other functional groups, including the bromo-substituent on the pyrazole ring.[11]
Experimental Protocol:
-
Reduction: In a round-bottom flask, dissolve 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath to 0 °C. To this stirred solution, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is completely consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water at 0 °C. The methanol is then removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. The final product, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Chemical Reactivity and Synthetic Utility
The synthetic value of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol lies in the orthogonal reactivity of its functional groups.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C3 position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool for introducing aryl and heteroaryl substituents at this position.[4][13]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a Schlenk flask, add (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and a base, typically sodium carbonate (Na₂CO₃) (2 equivalents).
-
Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-substituted pyrazolylmethanol.
The choice of catalyst, ligand, base, and solvent can be critical for achieving high yields and may require optimization depending on the specific arylboronic acid used.[4][14]
Reactions of the Hydroxymethyl Group
The primary alcohol functionality at the C4 position can undergo a variety of standard transformations:
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄).
-
Esterification and Etherification: The alcohol can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore, and derivatives of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol hold significant promise in various therapeutic areas.
-
Kinase Inhibitors: Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy.[3] The ability to introduce diverse aryl and heteroaryl groups at the C3 position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to target the ATP-binding site of various kinases.
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]
-
Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal activity.[1] The functional handles on (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol allow for the synthesis of a wide array of derivatives that can be screened for their antimicrobial efficacy.
Conclusion
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a versatile and valuable building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its straightforward two-step synthesis and the orthogonal reactivity of its bromo and hydroxymethyl groups make it an attractive starting material for medicinal chemists and researchers in materials science. The potential to generate diverse libraries of compounds through established synthetic methodologies, such as the Suzuki-Miyaura coupling, highlights its importance in the quest for novel therapeutic agents and functional materials. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted and is expected to lead to the discovery of new molecules with significant scientific and commercial value.
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